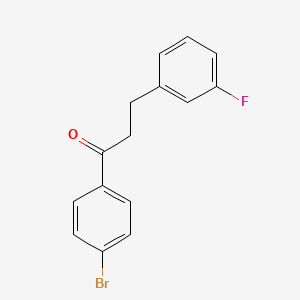

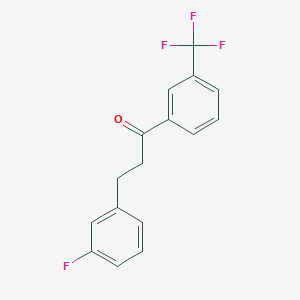

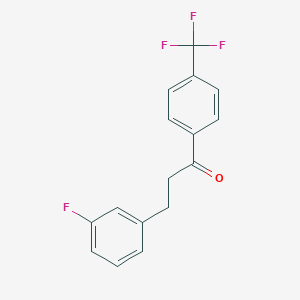

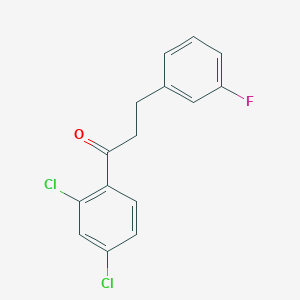

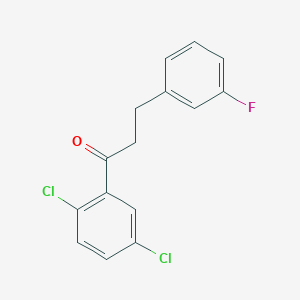

3-(2,4-Dimethylphenyl)-4'-methoxypropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Wissenschaftliche Forschungsanwendungen

Spectroscopic and Electrochemical Properties

- 4-[(4′-hydroxy-3′,5′-dimethylphenyl)(aryl)-methylene]-2,6-dimethylcyclohexa-2,5-dienone demonstrates solvatochromic behavior, interesting acid-base properties, and characteristic visible absorptions, suggesting its potential as an indicator. The electrochemical properties, studied through cyclic voltammetry and coupled ESR, reveal quasi-reversible redox processes and the importance of the methoxy group in the stabilization of radical intermediates (Sarma, Kataky, & Baruah, 2007).

Chemical Synthesis Processes

- Friedel–Crafts acylation of anisole with propionic anhydride, using various solid acid catalysts, produces 4-methoxypropiophenone, an intermediate for fine chemicals and pharmaceuticals. A novel mesoporous superacid catalyst, UDCaT-5, showed high activity, selectivity, and robustness in this synthesis, highlighting its potential in industrial applications (Yadav & George, 2006).

Spectroscopic Analysis and Nonlinear Optical Properties

- The molecular structure and spectroscopic properties of (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol were explored using various spectroscopic techniques. The study also delved into its nonlinear optical properties and found that its predicted nonlinear optical properties are significantly greater than those of urea, making it a candidate for applications in optoelectronic devices (Demircioğlu, Albayrak, & Büyükgüngör, 2014).

Photoreactive Properties

- Research on 2,5-dimethylphenacyl chloride and its photoreactive properties reveals the formation of specific compounds through heterolytic elimination of chloride ion, offering insights into the photochemistry of certain organic compounds (Pelliccioli et al., 2001).

C–C Bond Activation and Complex Formation

- The interaction of 2-(2′,6′-dimethylphenylazo)-4-methylphenol with rhodium compounds leads to interesting C–C bond activation and the formation of complexes, which are structurally characterized and show characteristic NMR signals and intense MLCT transitions. This study provides insights into the complexation behavior of similar organic compounds (Baksi et al., 2007).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and health effects of the compound. Material Safety Data Sheets (MSDS) are a good source of this information.

Zukünftige Richtungen

This involves discussing potential applications and areas of study for the compound. It could include potential uses in industry, medicine, research, and more.

Please note that the availability of information may vary depending on the specific compound and its relevance in scientific research and industry. For a specific compound like “3-(2,4-Dimethylphenyl)-4’-methoxypropiophenone”, you may need to refer to scientific literature or databases for detailed information. If the compound is novel or less-studied, information might be limited. In such cases, conducting laboratory experiments might be necessary to gather more data. Always ensure to follow ethical guidelines and safety procedures when conducting chemical experiments.

Eigenschaften

IUPAC Name |

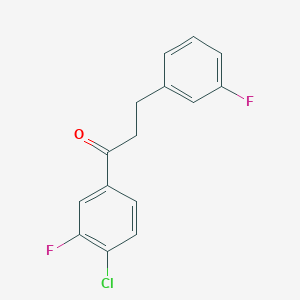

3-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-4-5-15(14(2)12-13)8-11-18(19)16-6-9-17(20-3)10-7-16/h4-7,9-10,12H,8,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGZKXLWYVLHCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644669 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylphenyl)-4'-methoxypropiophenone | |

CAS RN |

898793-63-0 |

Source

|

| Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.